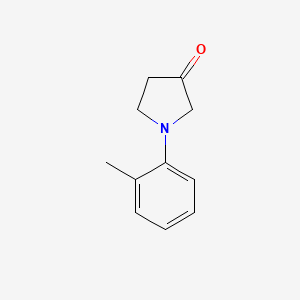
1-(o-Tolyl)pyrrolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Tolyl)pyrrolidin-3-one is an organic compound that belongs to the class of pyrrolidinones It features a pyrrolidinone ring substituted with an o-tolyl group
Preparation Methods
The synthesis of 1-(o-Tolyl)pyrrolidin-3-one can be achieved through several methods. One common approach involves the reaction of o-toluidine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include heating the reactants in the presence of a suitable solvent, such as toluene, and using a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(o-Tolyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(o-Tolyl)pyrrolidin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is used in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-(o-Tolyl)pyrrolidin-3-one and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as non-selective α-adrenoceptor antagonists, which can modulate the sympathetic nervous system. This interaction can lead to various physiological effects, such as reduced blood pressure and improved lipid profiles .
Comparison with Similar Compounds
1-(o-Tolyl)pyrrolidin-3-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: Similar in structure but lacks the o-tolyl group, which can significantly alter its chemical properties and biological activities.
3-Iodopyrroles: These compounds have an iodine substituent, which can enhance their reactivity and make them useful in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(2-methylphenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C11H13NO/c1-9-4-2-3-5-11(9)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3 |
InChI Key |
KKMKVRZTXAPKDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B11817844.png)



![5-[2-(3-chlorophenyl)ethenyl]-1H-pyrazole](/img/structure/B11817869.png)




![Methyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11817901.png)
![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B11817903.png)
